3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride
Overview
Description
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is an organochlorine compound with the molecular formula C8H3Cl3F2O2 and a molecular weight of 275.5 g/mol. This compound is widely used in scientific experiments due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride typically involves the reaction of 3,5-dichlorobenzoyl chloride with difluoromethoxy reagents under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with difluoromethoxy compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can yield amide derivatives, while reaction with alcohols can produce ester derivatives .
Scientific Research Applications
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl group reacts with nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical syntheses and research applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoyl chloride: Similar in structure but lacks the difluoromethoxy group.
4-Difluoromethoxybenzoyl chloride: Similar but lacks the dichloro substitution on the benzene ring.
Uniqueness
3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-4-(difluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(10)6(4)15-8(12)13/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYPNOSPWLMOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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